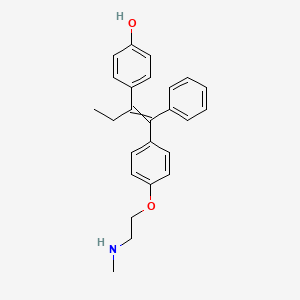![molecular formula C23H38N2O3.ClH B1140844 N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide CAS No. 109836-81-9](/img/structure/B1140844.png)
N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide
Übersicht
Beschreibung
N-[(1S,2S)-1-Hydroxy-3-(4-morpholinyl)-1-phenyl-2-propanyl]decanamide is a chemical compound with the molecular formula C23H38N2O3 . It has an average mass of 390.559 Da and a monoisotopic mass of 390.288239 Da . This product is not intended for human or veterinary use and is available for research use only.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, density, and reactivity. These properties can be determined through various experimental methods. The molecular formula of N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide is C23H38N2O3 . Its average mass is 390.559 Da and its monoisotopic mass is 390.288239 Da .Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism
N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide has been explored for its potential as a neurokinin-1 receptor antagonist. This characteristic is crucial for clinical efficacy in conditions like emesis and depression, as seen in a study by Harrison et al. (2001) which details an orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral clinical administration (Harrison et al., 2001).
Antibacterial Activity
Research by Isakhanyan et al. (2014) and Idhayadhulla et al. (2014) indicates the antibacterial properties of compounds related to this compound. These studies emphasize the significance of such compounds in combating bacterial infections (Isakhanyan et al., 2014); (Idhayadhulla et al., 2014).
Antitumor Activity
Isakhanyan et al. (2016) investigated the antitumor potential of derivatives of this compound. The study demonstrates the relevance of these compounds in cancer research, particularly for their potential use in targeted therapies (Isakhanyan et al., 2016).
Anticonvulsant Activity
Kamiński et al. (2015) synthesized compounds including 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides with potential as new hybrid anticonvulsant agents. This highlights the application of this compound and its derivatives in the development of new treatments for epilepsy (Kamiński et al., 2015).
DNA and Protein Binding Studies
N. Raj (2020) conducted research on new paracetamol derivatives, including those with morpholin-4-yl groups, focusing on their DNA and protein binding interactions. This research contributes to the understanding of how such compounds interact with biological molecules, which is crucial for drug design and development (Raj, 2020).
GABA(B) Receptor Antagonism
Ong et al. (1998) studied morpholin-2-yl-phosphinic acids as potent GABA(B) receptor antagonists. Given the structural similarities, this compound may have implications in neurological research, particularly concerning the modulation of GABA(B) receptors (Ong et al., 1998).
Neuroprotective Effects
A study by Kamanaka et al. (2004) on N-[3-(4-Oxo-3,4-dihydro-phthalazin-1-yl)phenyl]-4-(morpholin-4-yl) butanamide methanesulfonate monohydrate, a PARP inhibitor, revealed neuroprotective effects in vitro and in vivo, suggesting potential applications of this compound in neuroprotection and stroke treatment (Kamanaka et al., 2004).
Wirkmechanismus
Target of Action
The primary target of N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide, also known as L-THREO-1-PHENYL-2-DECANOYLAMINO-3-MORPHOLINO-1-PROPANOL HCL, is the enzyme glucosylceramide synthase (GCS) . GCS is a pivotal enzyme in ceramide metabolism, transferring a glucose residue from uridine diphosphate-glucose to ceramide .
Mode of Action
This compound acts as a chemical inhibitor for GCS . It blocks the glucosylation of ceramide by inhibiting GCS . This inhibition leads to the promotion of ceramide accumulation and enhances the concentration of anticancer drugs in cells .
Biochemical Pathways
The inhibition of GCS affects the ceramide metabolism pathway . Ceramide is a metabolic product of sphingolipids and a precursor for glycosphingolipid biosynthesis . By blocking the conversion of ceramide into glucosylceramide, the compound prevents the removal of ceramide, allowing chemotherapeutic agents to induce apoptosis through the accumulation of ceramide .
Pharmacokinetics
It is known to be active bothin vivo and in vitro . For more up-to-date information, please consult the latest research or a healthcare professional.
Result of Action
The result of the compound’s action is the enhancement of the cytotoxic effect of anticancer drugs on cells . This is achieved by promoting ceramide accumulation, which leads to increased cellular drug accumulation and drug-induced apoptosis . The compound has been shown to possess antitumor activity and inhibit cell metastasis in vitro .
Eigenschaften
IUPAC Name |
N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26)/t21-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNCFCUHRNOSCN-GMAHTHKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




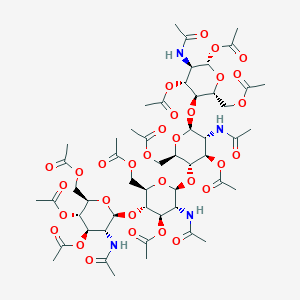

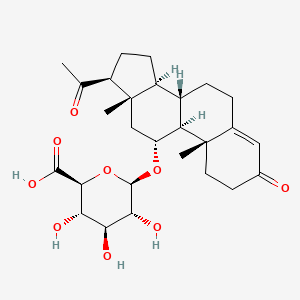
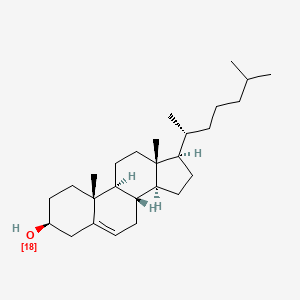

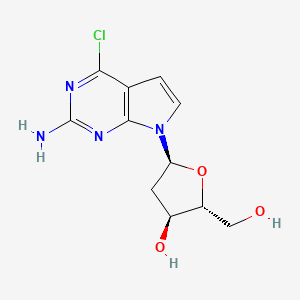

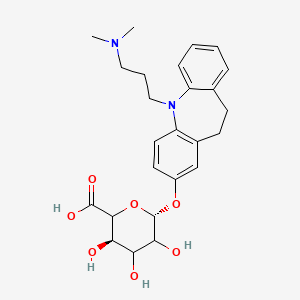
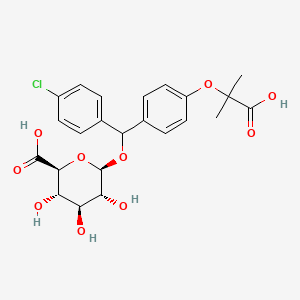

![(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1140781.png)

